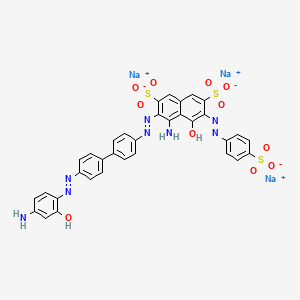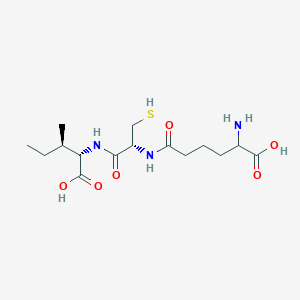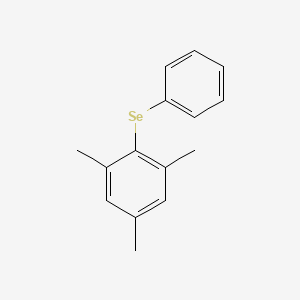
Benzene, 1,3,5-trimethyl-2-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3,5-trimethyl-2-(phenylseleno)-: is an organic compound that features a benzene ring substituted with three methyl groups and a phenylseleno group. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-trimethyl-2-(phenylseleno)- typically involves the introduction of the phenylseleno group to a pre-formed 1,3,5-trimethylbenzene (mesitylene) molecule. One common method is through the use of organoselenium reagents in a substitution reaction. For example, phenylselenyl chloride can be used to introduce the phenylseleno group under mild conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenylseleno group can undergo oxidation to form selenoxide, which can further participate in various chemical transformations.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups and the phenylseleno group can direct incoming electrophiles to specific positions on the benzene ring.
Reduction: The phenylseleno group can be reduced to form the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Typical electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Oxidation: Selenoxides and other oxidized selenium-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Reduction: Selenides and other reduced selenium-containing compounds.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex selenium-containing compounds.
Biology and Medicine: Selenium-containing compounds are of interest in medicinal chemistry due to their potential antioxidant and anticancer properties. This compound could serve as a precursor for the synthesis of biologically active molecules.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials that require specific aromatic and selenium-containing structures.
Mécanisme D'action
The mechanism by which Benzene, 1,3,5-trimethyl-2-(phenylseleno)- exerts its effects largely depends on the chemical reactions it undergoes The phenylseleno group can participate in redox reactions, influencing the reactivity and stability of the compound
Comparaison Avec Des Composés Similaires
Mesitylene (1,3,5-trimethylbenzene): Lacks the phenylseleno group but shares the same methyl-substituted benzene ring.
Phenylselenol: Contains the phenylseleno group but lacks the aromatic benzene ring structure.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of trimethylbenzene with different methyl group positions.
Uniqueness: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is unique due to the presence of both the phenylseleno group and the symmetrical trimethyl substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
83859-33-0 |
|---|---|
Formule moléculaire |
C15H16Se |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-phenylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
FCIBJNLIOPZWGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Se]C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


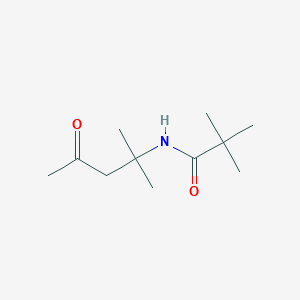
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
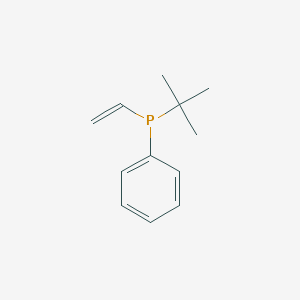
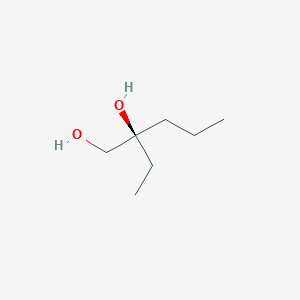
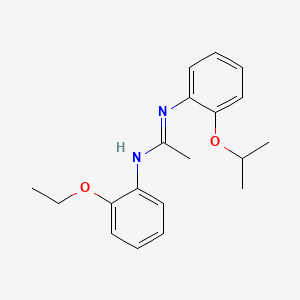

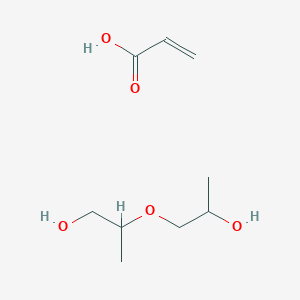
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
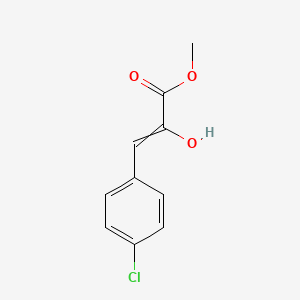
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
